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Compound of Interest

Compound Name: 3-Iodo-1h-pyrazolo[3,4-c]pyridine

Cat. No.: B1394635 Get Quote

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-1H-pyrazolo[3,4-
c]pyridine

Introduction
3-Iodo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound of significant

interest to the pharmaceutical and chemical research communities. As a member of the

pyrazolopyridine family, which shares structural similarities with naturally occurring purines, this

scaffold is a valuable building block in medicinal chemistry. Its utility lies in its capacity as a

versatile intermediate for creating more complex molecules, primarily through cross-coupling

reactions where the iodine atom serves as a reactive handle for introducing molecular diversity.

The development of novel therapeutics, including anti-inflammatory, anti-viral, and anti-cancer

agents, often relies on such "fragment-based" strategies where scaffolds like this are

systematically elaborated.

A thorough understanding of the physicochemical properties of 3-Iodo-1H-pyrazolo[3,4-
c]pyridine is paramount for its effective use. Solubility and stability are not mere data points;

they are critical parameters that dictate the compound's handling, formulation, reaction

conditions, and ultimately, its viability in a drug discovery pipeline. This guide provides a

comprehensive technical overview of these properties, offering field-proven insights and

detailed methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties
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The inherent characteristics of a molecule define its behavior in various systems. While specific

experimental data for the 3-Iodo-1H-pyrazolo[3,4-c]pyridine isomer is not extensively

published, we can infer its likely properties from structurally related analogs and general

chemical principles. The fused pyridine and pyrazole rings create a planar, aromatic system,

while the iodine atom significantly increases its molecular weight and introduces a site for

potential chemical transformations.

Property Data / Predicted Value Source / Notes

Molecular Formula C₆H₄IN₃
Based on structure. Related

isomers confirm this format.

Molecular Weight 245.02 g/mol Calculated.

Appearance Likely a white to off-white solid.
Based on related

pyrazolopyridine compounds.

Polar Surface Area ~45-50 Å²

Estimated based on related

structures like 3-iodo-1H-

pyrazolo[3,4-d]pyrimidin-4-

amine (80.5 Å²). The

pyrazolopyridine core is less

complex.

Hydrogen Bond Donors 1 (from the pyrazole N-H) Structural feature.

Hydrogen Bond Acceptors
2 (from the pyridine N and a

pyrazole N)
Structural feature.

Note: Some properties are inferred from closely related isomers such as 3-Iodo-1H-

pyrazolo[3,4-b]pyridine and 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine due to a lack of

specific public data for the [3,4-c] isomer.

Solubility Profile: A Practical Assessment
Solubility is a critical determinant of a compound's utility, influencing everything from reaction

kinetics in synthetic chemistry to bioavailability in pharmacology. The solubility of 3-Iodo-1H-
pyrazolo[3,4-c]pyridine is governed by the balance between its polar, hydrogen-bonding

capable heterocyclic core and the large, hydrophobic iodine atom.
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Qualitative Solubility in Common Solvents
Based on its structure and synthesis procedures for related compounds, a qualitative solubility

profile can be predicted. For instance, the synthesis of the [3,4-b] isomer involves

Dimethylformamide (DMF) as a solvent and purification via recrystallization from a

Dichloromethane (DCM)/hexane mixture, indicating good solubility in polar aprotic solvents and

poor solubility in nonpolar ones.

Solvent Class Example Solvents Predicted Solubility Rationale

Polar Aprotic
DMSO, DMF,

Acetonitrile

Soluble to Highly

Soluble

Strong dipole-dipole

interactions can

solvate the polar

heterocyclic core

effectively.

Polar Protic
Water, Methanol,

Ethanol

Sparingly Soluble to

Insoluble

The large, nonpolar

iodine atom and rigid

aromatic structure

limit favorable

interactions with the

highly ordered

hydrogen-bonding

network of water.

Solubility in alcohols is

likely better than in

water.

Chlorinated
Dichloromethane

(DCM), Chloroform
Soluble

These solvents offer a

good balance of

polarity to dissolve the

compound.

Nonpolar Hexane, Toluene Insoluble

The molecule's

polarity is too high for

effective solvation in

nonpolar media.
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Experimental Workflow for Solubility Determination
To move beyond prediction, quantitative solubility must be determined experimentally. The

shake-flask method is the universally recognized "gold standard" for measuring thermodynamic

equilibrium solubility. This method ensures that a true equilibrium is reached between the

dissolved and undissolved solid, providing the most accurate measure of a compound's

intrinsic solubility in a given medium.

Protocol: Equilibrium Solubility via Shake-Flask Method
Preparation: Add an excess amount of 3-Iodo-1H-pyrazolo[3,4-c]pyridine (enough to

ensure solid remains after equilibration) to a series of vials, each containing a precise

volume of the desired solvent (e.g., water, pH 7.4 buffer, DMSO).

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature

(e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48

hours. Visual inspection should confirm the presence of undissolved solid.

Phase Separation: After incubation, allow the suspensions to settle. Separate the saturated

solution from the excess solid via centrifugation (e.g., 15 minutes at 14,000 rpm) or filtration

through a syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid

particles.

Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant.

Quantification: Dilute the aliquot with a suitable mobile phase and determine the

concentration of the dissolved compound using a validated HPLC-UV method. HPLC is

preferred over UV spectroscopy alone as it can distinguish the parent compound from any

potential impurities or degradation products.

Stability Profile: Ensuring Molecular Integrity
The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is

crucial for ensuring its quality, safety, and efficacy. Stability studies are designed to understand

how a compound changes over time under the influence of various environmental factors.

Key Factors Influencing Stability
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Temperature: Degradation reactions are typically accelerated at higher temperatures.

Accelerated stability studies, often conducted at elevated temperatures (e.g., 40°C or 50°C),

are used to predict long-term stability under normal storage conditions.

pH: The stability of the compound in aqueous solutions can be highly pH-dependent.

Hydrolysis can occur under strongly acidic or basic conditions.

Light (Photostability): The carbon-iodine bond is known to be susceptible to cleavage upon

exposure to UV or visible light, a process known as photolysis. This can lead to the formation

of radical species and subsequent degradation. Photostability testing is a standard

component of stress testing as per ICH Q1B guidelines.

Oxidation: The electron-rich heterocyclic system may be susceptible to oxidation, especially

in the presence of oxidizing agents or atmospheric oxygen over long periods.

Potential Degradation Pathways
For iodinated aromatic compounds, dehalogenation is a primary degradation pathway. This

process involves the cleavage of the C-I bond, replacing the iodine atom with a hydrogen atom.

This not only changes the identity of the molecule but also eliminates the reactive handle

essential for its use in cross-coupling reactions.

Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products,

establishing degradation pathways, and developing stability-indicating analytical methods.

These studies expose the compound to conditions more severe than those used for

accelerated stability testing.
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Stress Condition Typical Protocol Purpose

Acid Hydrolysis 0.1 M HCl at 60°C for 24-48h
To assess stability to acidic

conditions.

Base Hydrolysis
0.1 M NaOH at 60°C for 24-

48h

To assess stability to alkaline

conditions.

Oxidation
3% H₂O₂ at room temperature

for 24h

To evaluate susceptibility to

oxidative degradation.

Thermal Stress
Solid compound at 80°C for

72h

To assess the intrinsic thermal

stability of the solid form.

Photostability

Expose solid or solution to

controlled light (ICH Q1B

guidelines: e.g., 1.2 million lux

hours and 200 watt hours/m²)

To determine light sensitivity

and potential for photolytic

degradation.

Protocol: General Forced Degradation Study
Sample Preparation: Prepare solutions of 3-Iodo-1H-pyrazolo[3.4-c]pyridine (e.g., at 1

mg/mL) in the respective stress media (acid, base, water, H₂O₂). For thermal and

photostability, use the compound in its solid state and in solution.

Incubation: Expose the samples to the conditions outlined in the table above. Include a

control sample stored under normal conditions (e.g., 5°C, protected from light).

Timepoint Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).

Neutralization: For acid and base samples, neutralize the solution before analysis to prevent

further degradation on the analytical column.

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The goal is to

separate the parent peak from all degradation product peaks. An LC-MS method is often

used in parallel to obtain mass information for identifying unknown degradants.

Mass Balance: Evaluate the results to ensure that the decrease in the parent compound is

reasonably accounted for by the increase in degradation products (mass balance).
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Recommended Handling and Storage
Based on the predicted stability profile, the following recommendations are provided to ensure

the long-term integrity of 3-Iodo-1H-pyrazolo[3,4-c]pyridine:

Storage Container: Store in a well-sealed, airtight container to protect from moisture and

atmospheric oxygen. Amber glass vials are recommended to mitigate light exposure.

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is

advisable. Avoid exposure to high temperatures.

Light: The compound should be protected from light at all times. Work should be conducted

in a fume hood with the sash down or in a lab with minimized UV light exposure.

Atmosphere: For highly sensitive applications or long-term archival, storage under an inert

atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Conclusion
3-Iodo-1H-pyrazolo[3,4-c]pyridine is a valuable synthetic intermediate whose successful

application is critically dependent on a robust understanding of its solubility and stability. Its

solubility is highest in polar aprotic solvents like DMSO and DMF, and limited in aqueous and

nonpolar media. The primary stability concern is potential deiodination, which can be

accelerated by exposure to light and elevated temperatures.

By employing systematic experimental methodologies such as the shake-flask method for

solubility and comprehensive forced degradation studies for stability, researchers can generate

the data needed to confidently handle, store, and utilize this compound. The protocols and

insights provided in this guide serve as a foundation for establishing a complete

physicochemical profile, thereby enabling the seamless integration of 3-Iodo-1H-pyrazolo[3,4-
c]pyridine into demanding synthetic and drug discovery workflows.

To cite this document: BenchChem. [Solubility and stability of 3-Iodo-1h-pyrazolo[3,4-
c]pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394635#solubility-and-stability-of-3-iodo-1h-
pyrazolo-3-4-c-pyridine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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